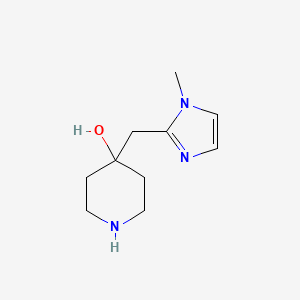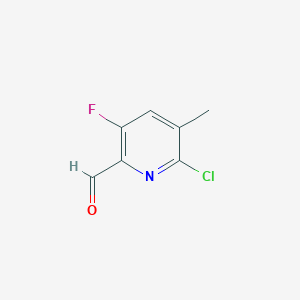![molecular formula C7H7N3O B15309236 7-methyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B15309236.png)
7-methyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-methyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one is a heterocyclic compound that features a fused pyrrole and pyrimidine ring system. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the condensation of 2-formylsuccinate with acetamidine hydrochloride in the presence of sodium ethoxide and ethanol, followed by cyclization, yields the desired compound .
Industrial Production Methods
Industrial production methods for this compound typically involve optimizing the reaction conditions to maximize yield and purity. This may include the use of microwave-assisted synthesis, which has been shown to be an efficient and robust approach for preparing pyrrolo[2,3-d]pyrimidine derivatives .
化学反応の分析
Types of Reactions
7-methyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using appropriate oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: Substitution reactions can occur at specific positions on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Manganese dioxide or hydrogen peroxide can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenation can be achieved using halogenating agents like chlorine or bromine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound.
科学的研究の応用
7-methyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound has shown potential as an inhibitor of various enzymes and proteins.
Medicine: It is being investigated for its anticancer properties, particularly as a kinase inhibitor.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 7-methyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit receptor-interacting protein kinase 1 (RIPK1), leading to the induction of apoptosis in cancer cells . The compound’s ability to bind to and inhibit multiple kinases makes it a promising candidate for targeted cancer therapy.
類似化合物との比較
Similar Compounds
5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one: This compound shares a similar core structure but lacks the methyl group at the 7-position.
Pyrazolo[3,4-d]pyrimidine: Another related compound with a different ring fusion pattern.
Uniqueness
7-methyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one is unique due to its specific substitution pattern, which imparts distinct biological activities. Its methyl group at the 7-position enhances its binding affinity to certain molecular targets, making it a valuable compound in medicinal chemistry.
特性
分子式 |
C7H7N3O |
|---|---|
分子量 |
149.15 g/mol |
IUPAC名 |
7-methyl-5H-pyrrolo[2,3-d]pyrimidin-6-one |
InChI |
InChI=1S/C7H7N3O/c1-10-6(11)2-5-3-8-4-9-7(5)10/h3-4H,2H2,1H3 |
InChIキー |
AWROAWYSEGMEIV-UHFFFAOYSA-N |
正規SMILES |
CN1C(=O)CC2=CN=CN=C21 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![rel-(1S,5R)-1-(4-Fluorophenyl)-6-thia-3-azabicyclo[3.2.0]heptane 6,6-dioxide](/img/structure/B15309164.png)




![3-[2-(1-phenyl-1H-pyrazol-3-yl)acetamido]benzene-1-sulfonyl fluoride](/img/structure/B15309178.png)

![3-(2-(Piperidin-1-yl)ethyl)-8-azabicyclo[3.2.1]octane](/img/structure/B15309188.png)






